1,1,1-Tribromo-4-methylpent-4-en-2-ol
Description
1,1,1-Tribromo-4-methylpent-4-en-2-ol is a halogenated secondary alcohol featuring a pent-4-en-2-ol backbone substituted with three bromine atoms at the C1 position and a methyl group at C2. Brominated alcohols of this type are typically synthesized via halogenation of allylic alcohols or through nucleophilic substitution reactions, though specific protocols for this compound remain undocumented in the provided sources .
Properties
CAS No. |
59898-06-5 |
|---|---|
Molecular Formula |
C6H9Br3O |
Molecular Weight |
336.85 g/mol |
IUPAC Name |
1,1,1-tribromo-4-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H9Br3O/c1-4(2)3-5(10)6(7,8)9/h5,10H,1,3H2,2H3 |
InChI Key |
OQPURHAGMKWHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(Br)(Br)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,1,1-Tribromo-4-methylpent-4-en-2-ol with three analogs:
- 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (fluorinated analog, )
- 1,1,3,4-Tetrachloro-4-methylpent-1-ene (chlorinated analog, )
- 4,5,5-Triphenylpent-4-en-1-ol (phenyl-substituted analog, )
Physical and Structural Properties
Key Observations :
- Molecular Weight : Bromination increases molecular weight significantly compared to chlorinated or fluorinated analogs.
- Polarity : The hydroxyl group enhances polarity, but bromine’s lower electronegativity (vs. F or Cl) reduces hydrogen-bonding capacity compared to the fluorinated analog.
- Thermal Stability : Brominated compounds generally exhibit lower thermal stability than chlorinated analogs due to weaker C-Br bonds .
Chemical Reactivity
- Nucleophilic Substitution : The C-Br bonds in the tribromo compound are more reactive toward substitution than C-Cl or C-F bonds, making it a candidate for synthesizing derivatives via SN2 mechanisms. In contrast, the fluorinated analog’s C-F bonds are inert under most conditions .
- Acidity of -OH Group : Electron-withdrawing halogens (e.g., F) increase acidity. The fluorinated analog’s -OH group (pKa ~10–12) is likely more acidic than the tribromo compound’s (pKa ~12–14), though exact data are unavailable.
- Alkene Reactivity : The terminal alkene in all analogs participates in addition reactions. Bromine’s steric bulk may hinder electrophilic addition compared to the less bulky phenyl-substituted analog .
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